methyl 4-[(4-iodobenzoyl)amino]benzoate
Description
Methyl 4-[(4-iodobenzoyl)amino]benzoate is a benzoate derivative featuring a 4-iodobenzoyl group attached to the amino position of the methyl benzoate backbone. This compound is primarily utilized in synthetic organic chemistry and medicinal research as a precursor or intermediate for developing biologically active molecules. Its structure combines aromaticity, halogenation (iodine), and amide functionality, making it valuable for coupling reactions and structure-activity relationship (SAR) studies.
Synthesis:
The compound can be synthesized via palladium-catalyzed coupling reactions. For instance, methyl 4-iodobenzoate (CAS: 619-44-3) reacts with aniline derivatives in the presence of tris(dibenzylideneacetone)dipalladium, rac-BINAP, and cesium carbonate to form substituted benzoate derivatives . This method yields products with moderate to high efficiency (e.g., 54–92% yields for analogous compounds) depending on substituent steric and electronic effects.
Properties
IUPAC Name |
methyl 4-[(4-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFZLRMCTJLKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Aromatic core : Provides planar rigidity for π-π stacking in molecular interactions.
- Amide linkage : Contributes to hydrogen-bonding capacity and stability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares methyl 4-[(4-iodobenzoyl)amino]benzoate with structurally related compounds, highlighting differences in substituents, synthesis, and applications:
*Yield based on analogous coupling reactions .
Functional Group Impact on Properties
Halogenation Effects :
- The iodine atom in this compound increases molecular weight (vs. non-halogenated analogues) and enhances X-ray crystallography suitability due to heavy-atom effects .
Ester Group Variations :
- Ethyl vs. Methyl Esters: Ethyl 4-(carbamoylamino)benzoate (logP ~2.5) exhibits slightly lower polarity than methyl esters, influencing solubility and bioavailability .
- Amide vs. Urea Linkages : Urea-containing analogues (e.g., 1-(5-nitrothiophene-3-yl)urea) show higher hydrogen-bonding capacity, which may improve target binding affinity but reduce metabolic stability .
Research Implications and Gaps
- Toxicity Profiling: Limited ecotoxicological data exist for iodinated benzoates compared to nitro or methoxy variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
